![molecular formula C9H11LiN2O2 B2771807 Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2375274-02-3](/img/structure/B2771807.png)
Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
The compound is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family . Compounds in this family are known to exhibit a wide variety of biological activities including anti-microbial properties . They are also of interest for their analgesic, antipyretic, and anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives have been synthesized through condensation with aromatic aldehydes in ethanol at reflux .Scientific Research Applications
Polymerization Processes
Lithium compounds, including Lithium amine-bis(phenolate) complexes, have been utilized in the ring-opening polymerization of cyclic esters. This process is significant for the development of biodegradable polymers. The research by (Dean et al., 2013) delves into the characterization and reactivity of these lithium compounds, highlighting their potential in creating environmentally friendly materials.
Lithium-induced Delayed Aging
In a groundbreaking study, (McColl et al., 2008) demonstrated that lithium exposure at clinically relevant concentrations increases survival during normal aging in Caenorhabditis elegans. This points towards the potential use of lithium in research focused on aging and longevity.
Aromatization Processes
Lithium salts have been used to facilitate the aromatization of 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids. The study by (Lomov et al., 2014) revealed the formation of imidazo[4,5-c]pyridine derivatives through dehydrogenation and decarboxylation, contributing to the synthesis of complex organic compounds.
Electrolytes in Lithium Batteries
Research on room temperature ionic liquids (RTILs) as electrolytes for lithium–oxygen batteries has been conducted to improve battery performance. Studies like those of (Knipping et al., 2018) compare RTILs with conventional organic electrolytes, offering insights into enhancing lithium battery efficiency.
Photoluminescence Studies
Lithium carboxylate frameworks have been synthesized and characterized for their guest-dependent photoluminescence properties. The work by (Aliev et al., 2014) explores novel 3D lithium-organic frameworks, highlighting their potential in advanced material science.
Mechanism of Action
Mode of Action
Compounds with similar structures, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives, have been reported to exhibit antimicrobial activity . They interact with bacterial cells, disrupting essential processes and leading to cell death .
Biochemical Pathways
Based on its structural similarity to other antimicrobial agents, it may interfere with bacterial cell wall synthesis or protein production, disrupting essential cellular functions .
Result of Action
Based on its structural similarity to other antimicrobial agents, it may lead to bacterial cell death .
properties
IUPAC Name |
lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)11-5-3-2-4-7(11)10-6;/h2-5H2,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPFTFVIFLQAPX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N2CCCCC2=N1)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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